Thiochrome diphosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O7P2S/c1-7-10(3-4-22-25(20,21)23-24(17,18)19)26-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5H,3-4,6H2,1-2H3,(H,20,21)(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEKUGGTHPYDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCOP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O7P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927370 | |
| Record name | 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13185-55-2 | |
| Record name | Thiochrome diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Controlled Formation of Thiochrome Diphosphate for Research Applications
Chemical Oxidation Methodologies for Thiochrome (B1210408) Diphosphate (B83284) Generation
The conversion of non-fluorescent thiamine (B1217682) diphosphate to the highly fluorescent thiochrome diphosphate is achieved through oxidation in an alkaline environment. researchgate.net This process, known as derivatization, can be performed either before (pre-column) or after (post-column) chromatographic separation. nih.gov Post-column derivatization avoids subjecting the analytical column to harsh alkaline conditions, which can degrade silica-based columns. nih.gov
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is the most commonly employed oxidizing agent for the conversion of thiamine diphosphate to this compound. researchgate.netnih.govrsc.org The reaction is conducted under alkaline conditions, typically using sodium hydroxide (B78521) (NaOH), as the formation of thiochrome is favored at a pH greater than 8.0. nih.govresearchgate.net The process involves the oxidation of the thiazole (B1198619) ring in the thiamine diphosphate molecule, leading to the formation of the tricyclic and fluorescent thiochrome structure. researchgate.net
For analytical applications, such as in high-performance liquid chromatography (HPLC), this derivatization is a critical step. nih.govjapsonline.comresearchgate.netnih.govjapsonline.com In pre-column derivatization, the sample containing thiamine diphosphate is mixed with an alkaline solution of potassium ferricyanide before injection into the HPLC system. nih.govresearchgate.netnih.gov To ensure the stability of the formed this compound and to prevent column degradation, the reaction mixture is often neutralized, for instance with phosphoric acid, before analysis. nih.govjapsonline.com
The concentration of potassium ferricyanide is a critical parameter that requires optimization to achieve the best fluorescent yield. scispace.com Studies have shown that both excessively high and low concentrations can lead to inconsistent conversion rates between samples and calibrators. scispace.com
While potassium ferricyanide is prevalent, other oxidizing agents can also facilitate the formation of thiochrome from thiamine and its esters. These include mercuric chloride and cyanogen (B1215507) bromide. nih.gov The choice of oxidizing agent can be influenced by the specific analytical requirements and the sample matrix. Each of these agents promotes the oxidative cyclization of the thiamine molecule to yield the fluorescent thiochrome derivative. nih.gov However, it is important to note that the oxidation of thiamine can also lead to the formation of thiamine disulfide as a competing product. nih.gov
Table 1: Comparison of Oxidizing Agents for this compound Formation This table is interactive. You can sort and filter the data.
| Oxidizing Agent | Common Use | Key Considerations |
|---|---|---|
| Potassium Ferricyanide | Widespread in HPLC methods | Requires alkaline conditions; concentration needs optimization. nih.govscispace.com |
| Mercuric Chloride | Alternative to ferricyanide | Presents toxicity and disposal concerns. nih.gov |
| Cyanogen Bromide | Alternative to ferricyanide | Highly toxic and requires careful handling. nih.gov |
| Copper(II) (Cu²⁺) | Less common | Can be used as an alternative oxidizing agent. |
Reaction Conditions and Stoichiometry Influencing this compound Formation and Fluorescence
The efficiency of this compound formation and the intensity of its fluorescence are highly dependent on the reaction conditions.
pH: The reaction is strongly favored in alkaline media, with optimal thiochrome formation occurring at a pH between 9 and 10. scielo.br The fluorescence intensity of the resulting thiochrome is maximal at a pH between 12 and 13.5. nih.gov Different buffer systems, such as bicarbonate/carbonate and Britton-Robinson, can be used to maintain the optimal pH. scielo.br
Reagent Concentration and Ratio: The molar ratio of potassium ferricyanide to thiamine is a crucial factor. An excess of the oxidizing agent is necessary to drive the reaction towards maximum thiochrome production. scielo.br For a fixed thiamine concentration, studies have shown that a 15-fold excess of potassium ferricyanide leads to the highest thiochrome yield. scielo.br
Reaction Time: The conversion to thiochrome is a rapid process, often completing within minutes. scispace.com However, allowing for a slightly longer reaction time, such as 10 minutes, can ensure the reaction reaches equilibrium, which is particularly important when analyzing complex samples containing various compounds. scielo.br
Solvents and Stabilizers: The inclusion of a miscible organic solvent like methanol (B129727) or ethanol (B145695) in the alkaline reaction medium can enhance the efficiency of thiochrome formation and increase its fluorescence intensity. nih.govscispace.com After oxidation, the reaction is often stopped to improve reproducibility. This can be achieved by adding a reducing agent like sodium sulfite (B76179). nih.gov Neutralizing the solution with an acid, such as phosphoric acid, also helps to stabilize the thiochrome derivative. nih.govjapsonline.com
Table 2: Key Parameters for this compound Formation and Fluorescence This table is interactive. You can sort and filter the data.
| Parameter | Optimal Condition/Range | Impact |
|---|---|---|
| pH | Formation: 9-10; Fluorescence: 12-13.5 nih.govscielo.br | Influences reaction rate and fluorescence intensity. |
| K₃[Fe(CN)₆]/Thiamine Ratio | ~15-fold excess of K₃[Fe(CN)₆] scielo.br | Affects the yield of thiochrome. |
| Reaction Time | ≥ 10 minutes for complex samples scielo.br | Ensures completion of the reaction. |
| Solvent | Addition of methanol or ethanol nih.govscispace.com | Can increase thiochrome yield and fluorescence. |
| Stabilization | Addition of sodium sulfite or neutralization nih.govnih.gov | Improves reproducibility of the measurement. |
Considerations for Reproducible this compound Derivatization in Complex Matrices
Analyzing this compound in complex biological matrices, such as whole blood, presents several challenges that can affect the reproducibility of the derivatization process. japsonline.comjapsonline.comscispace.com
Matrix Effects: Biological samples contain numerous compounds that can interfere with the oxidation of thiamine diphosphate. nih.gov Substances with antioxidant properties, like ascorbic acid and polyphenols, can consume the oxidizing agent, leading to an underestimation of the thiamine content. nih.gov To mitigate these effects, sample preparation steps are crucial. These often involve deproteinization, typically with trichloroacetic acid or perchloric acid, to remove proteins that can interfere with the reaction or the analytical column. nih.govresearchgate.netnih.gov
Internal Standards: The use of an internal standard is a common strategy to improve the accuracy and reproducibility of the analysis. scispace.com An ideal internal standard is a compound that is structurally similar to thiamine, also forms a fluorescent product upon oxidation, but does not co-elute with the analytes of interest during chromatography. scispace.com Amprolium (B1666021) is one such compound that has been successfully used as an internal standard in thiamine analysis. scispace.com
Stability of Derivatives: The stability of the thiochrome derivatives after formation is another critical consideration. The derivatized samples should be protected from light and may need to be kept at a controlled temperature to prevent degradation before analysis. nih.gov Studies have shown that derivatized samples can be stable for at least 24 hours under appropriate conditions. nih.gov However, the stability can vary depending on the matrix; for instance, derivatives in dried blood spot samples may be stable for a shorter period. japsonline.com
Spectroscopic Characterization and Principles of Thiochrome Diphosphate Fluorescence in Research
Excitation and Emission Spectra of Thiochrome (B1210408) Diphosphate (B83284)
The fluorescence of thiochrome diphosphate is characterized by its distinct excitation and emission spectra. Generally, thiochrome and its phosphorylated derivatives exhibit a strong absorption in the ultraviolet (UV) region, which leads to fluorescence emission in the visible spectrum. scielo.brjst.go.jp The maximal excitation wavelength for this compound is typically observed around 360-370 nm. scielo.brresearchgate.netnih.govrsc.orgcornell.edu Following excitation at this wavelength, the compound emits light, with the emission maximum consistently reported in the range of 435-450 nm. scielo.brjst.go.jpresearchgate.netnih.govrsc.orgcornell.edu
It is noteworthy that the phosphorylation of thiochrome to form thiochrome monophosphate and this compound does not significantly alter the positions of the absorption and emission maxima. jst.go.jp However, it can influence the intensity of the fluorescence. jst.go.jpoup.com The characteristic spectral properties of this compound are fundamental to its detection and quantification in various matrices, from pharmaceutical preparations to biological samples. rsc.orgjapsonline.com
Table 1: Spectroscopic Data for this compound
| Parameter | Wavelength (nm) | References |
|---|---|---|
| Excitation Maximum | 360 - 370 | scielo.br, researchgate.net, nih.gov, rsc.org, cornell.edu |
| Emission Maximum | 435 - 450 | scielo.br, researchgate.net, jst.go.jp, nih.gov, rsc.org, cornell.edu |
Molecular Basis of this compound Fluorescence
The inherent fluorescence of the thiochrome moiety is a direct consequence of its unique molecular structure and the influence of its surrounding environment.
The fluorescence of this compound is fundamentally attributed to its molecular architecture, which is characterized by structural rigidity, planarity, and an extensive system of aromatic conjugation. scielo.brresearchgate.netscielo.br This tricyclic system provides a rigid framework that minimizes non-radiative decay pathways, such as vibrational relaxation, thereby favoring the emission of absorbed energy as light. The planarity of the molecule ensures optimal overlap of p-orbitals, facilitating extensive π-electron delocalization across the conjugated system. This delocalization lowers the energy of the excited state and increases the probability of a radiative transition back to the ground state, which is the essence of fluorescence.
The fluorescence of this compound is highly sensitive to its immediate chemical environment. Factors such as solvent polarity, pH, and the presence of quenching agents can significantly modulate its fluorescence intensity and spectral characteristics.
Solvent Polarity: The polarity of the solvent can influence the fluorescence quantum yield of thiochrome. researchgate.net A transition from aqueous solutions to less polar environments like alcohols or aprotic solvents can lead to an increase in the fluorescence quantum yield. researchgate.net This is often accompanied by a shift in the emission spectrum, known as a solvatochromic shift, where an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission. researchgate.netnih.gov This phenomenon is attributed to the stabilization of the excited state dipole moment by the polar solvent molecules.
pH: The pH of the solution plays a critical role in the fluorescence of thiochrome. The formation of the fluorescent thiochrome from thiamine (B1217682) is pH-dependent, with maximal yield typically occurring in alkaline conditions (pH > 8). nih.govnih.gov The fluorescence intensity itself is also maximal at high pH values, generally between pH 10 and 13. nih.govnih.gov In neutral aqueous solutions, the fluorescence of the neutral form of thiochrome can be quenched due to protonation in the excited state. researchgate.net The pKa value for the transition between the cationic and neutral forms of thiochrome has been shown to increase significantly upon photoexcitation, from approximately 5.5 in the ground state to 9.7 in the excited state. researchgate.net
Quenchers: The fluorescence of this compound can be diminished by the presence of quenching agents. These are substances that can deactivate the excited state of the fluorophore through various mechanisms, such as collisional quenching, energy transfer, or electron transfer. Common quenchers include molecular oxygen and certain ions. researchgate.netrsc.org For instance, potassium ferricyanide (B76249), often used as an oxidizing agent to form thiochrome, can also act as a quencher if present in excess, reducing the fluorescence intensity. nih.gov The presence of antioxidant compounds can also inhibit the formation of thiochrome, leading to a decrease in the analytical signal, a principle that is utilized in some antioxidant capacity assays. scielo.brscielo.br
Quantum Yield and Stability of this compound Fluorescence in Analytical Systems
The quantum yield (Φ) of a fluorophore is a measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. Thiochrome is reported to have a fluorescence quantum yield of 0.28. scielo.brresearchgate.netscielo.br The phosphorylation to this compound can cause a slight decrease in fluorescence intensity compared to the parent thiochrome. jst.go.jp Specifically, the relative fluorescence intensity ratio of thiochrome to thiochrome monophosphate to this compound has been reported as 10:8:9 in alkaline solutions. jst.go.jp
The stability of this compound's fluorescence is a crucial consideration in analytical applications. The compound can undergo photo-decomposition, especially when exposed to UV light. dntb.gov.ua The rate of photo-decomposition is significantly higher in the presence of UV light compared to its absence. dntb.gov.ua This instability necessitates careful control of light exposure during analysis to ensure accurate and reproducible measurements. The presence of certain reagents, like excess oxidizing agents, can also reduce the amount of formed thiochrome, impacting the stability of the analytical signal. nih.gov
Table 2: Fluorescence Quantum Yield and Stability Data
| Parameter | Value/Observation | References |
|---|---|---|
| Fluorescence Quantum Yield (Thiochrome) | 0.28 | scielo.br, scielo.br, researchgate.net |
| Relative Fluorescence Intensity (Thiochrome:Thiochrome Monophosphate:this compound) | 10:8:9 | jst.go.jp |
| Photo-decomposition | Occurs under UV light | dntb.gov.ua |
Applications of Thiochrome Diphosphate in Enzymology and Biochemical Mechanisms Research
Thiochrome (B1210408) Diphosphate (B83284) as a Ligand and Competitive Inhibitor in Enzyme Studies
The structural similarity of thiochrome diphosphate to the natural coenzyme ThDP, particularly the retention of the diphosphate group, allows it to bind to the active sites of ThDP-dependent enzymes. evitachem.com However, the oxidation of the thiazole (B1198619) ring to a tricyclic thiochrome structure renders it catalytically inactive. evitachem.com This characteristic makes it an effective competitive inhibitor, enabling detailed studies of enzyme-ligand interactions without the complication of a catalytic reaction.
This compound binds to the pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc), a key enzyme in carbohydrate metabolism. nih.govacs.orgresearchgate.net Studies on the E. coli PDHc have revealed that this compound binds to the catalytic sites on the pyruvate dehydrogenase (E1) component. acs.org The binding of this compound to the PDHc is strong and can be used to determine the number of available binding sites for the natural coenzyme, ThDP. acs.org For instance, in the PDHc from E. coli, it was found that there are approximately 24 binding sites per mole of the multienzyme complex. acs.org The binding of this compound to the pyruvate dehydrogenase component is not significantly affected by the removal of FAD from the dihydrolipoyl dehydrogenase (E3) component of the complex. acs.org
Similarly, this compound has been utilized to study pyruvate decarboxylase (PDC). The formation of a fluorescent complex between apopyruvate decarboxylase and this compound is dependent on the presence of Mg²⁺ ions, highlighting the importance of the pyrophosphate moiety for binding. byu.edu
This compound acts as a competitive inhibitor for ThDP-dependent enzymes, meaning it competes with the natural coenzyme for binding to the active site. msu.ru The inhibitor constant (Kᵢ) is a measure of the affinity of the inhibitor for the enzyme. For pyruvate decarboxylase from Zymomonas mobilis, this compound exhibits competitive inhibition towards ThDP with a Kᵢ value of 3.93 µM. core.ac.uk In studies with pyruvate decarboxylase from brewer's yeast, the Kᵢ for this compound was determined to be 15 x 10⁻⁵ M. byu.edu For the pyruvate dehydrogenase complex, competitive binding measurements with this compound have been used to determine the dissociation constant for thiamine (B1217682) diphosphate, which was found to be in the range of 9-24 µM. acs.org The dissociation constant for pyruvate binding to the enzyme complex in the presence of this compound is 308 µM. nih.gov
| Enzyme | Organism | Inhibitor | Kᵢ Value | Dissociation Constant (K_d) |
| Pyruvate Decarboxylase | Zymomonas mobilis | This compound | 3.93 µM | - |
| Pyruvate Decarboxylase | Brewer's Yeast | This compound | 150 µM | - |
| Pyruvate Dehydrogenase Complex | E. coli | This compound | - | 9-24 µM (for ThDP) |
| Pyruvate Dehydrogenase Complex | E. coli | Pyruvate (in presence of this compound) | - | 308 µM |
Elucidation of Enzyme Active Site Microenvironments using this compound Fluorescence
The intrinsic fluorescence of this compound, which is absent in the natural coenzyme ThDP, provides a powerful spectroscopic tool to probe the microenvironment of enzyme active sites. evitachem.com The emission spectrum of this compound is sensitive to the polarity of its surroundings.
When this compound binds to the active site of an enzyme, changes in its fluorescence emission spectrum can reveal information about the polarity of the binding pocket. msu.ru For yeast pyruvate decarboxylase (YPDC), the fluorescence emission of bound this compound resembles that observed in solvents like 1-pentanol (B3423595) and 1-hexanol. msu.ru This suggests that the active site of YPDC has a low effective dielectric constant, estimated to be in the range of 13-15. msu.ruresearchgate.netresearchgate.net A low dielectric environment within the active site can have significant implications for catalysis, including the stabilization of charged intermediates. msu.ru The shift in the fluorescence emission spectrum of this compound to lower wavelengths upon binding to apopyruvate decarboxylase is consistent with its interaction with a hydrophobic region of the enzyme. byu.edu
The binding of this compound can induce or be used to monitor conformational changes within the enzyme. Fluorescence energy transfer (FRET) studies have been employed to measure distances between different sites on the enzyme complex. For example, in the pyruvate dehydrogenase component of the E. coli PDHc, FRET measurements between a fluorescent label on a sulfhydryl group and bound this compound indicated that the modified sulfhydryl group is more than 40 Å from the active site. nih.gov This distance suggests that a conformational change must occur when ligands bind to the catalytic and regulatory sites. nih.gov Furthermore, the binding of this compound can quench the fluorescence of other probes attached to the enzyme, providing further evidence for ligand-induced conformational changes. nih.gov In studies of the Azotobacter vinelandii PDHc, no energy transfer was observed between this compound bound at the pyruvate decarboxylase active site and the FAD at the dihydrolipoyl dehydrogenase active site, suggesting these sites are at least 40 nm apart during certain stages of catalysis. nih.gov
Contributions to Mechanistic Understanding of Thiamine Diphosphate-Dependent Enzymes
The use of this compound has significantly contributed to our understanding of the mechanisms of ThDP-dependent enzymes. nih.gov By acting as a non-reactive analog, it allows for the isolation and study of the initial binding events and the nature of the active site, which are crucial for the subsequent catalytic steps.
The finding that the active site of yeast pyruvate decarboxylase is highly nonpolar, as revealed by this compound fluorescence, helps to explain the observed pKa suppression of intermediates in the catalytic cycle. This low polarity environment can stabilize charged intermediates and lower the activation energy for key reaction steps. msu.ru
Insights into the Catalytic Role of the 4'-Aminopyrimidine Moiety
For many years, the catalytic significance of the 4'-aminopyrimidine ring of ThDP was largely underappreciated, with focus primarily centered on the thiazolium ring. nih.govpnas.org However, research utilizing probes like this compound has been pivotal in elucidating the crucial role this moiety plays in catalysis. sci-hub.st A central step in the mechanism of all ThDP-dependent enzymes is the deprotonation of the C2 atom of the thiazolium ring to form a reactive ylide. msu.ru The enzyme environment must facilitate this event, which is challenging given the high pKa of this proton in an aqueous solution.
Fluorescence studies with this compound have provided direct evidence for the nature of the enzyme's active site. When this compound binds to enzymes such as yeast pyruvate decarboxylase, its fluorescence emission spectrum resembles that observed in nonpolar solvents like 1-pentanol. This key observation indicates that the enzyme's active site is a region of low effective polarity or a low dielectric constant. msu.ru Such a non-polar environment is now understood to be critical for catalysis, as it stabilizes zwitterionic intermediates and the preceding transition states. msu.ru This environment, created by the protein, contributes significantly to lowering the pKa of the thiazolium C2-H, facilitating the formation of the catalytically essential ylide.
Furthermore, structural data have revealed two highly conserved features related to the aminopyrimidine ring: a "V" conformation that brings the 4'-amino group into close proximity with the C2 atom of the thiazolium ring, and a series of conserved hydrogen bonds to the pyrimidine's nitrogen atoms. msu.rursc.org The V-conformation is believed to be crucial for an intramolecular proton transfer, where the 1',4'-iminopyrimidine tautomer of the coenzyme acts as the intramolecular base to abstract the C2 proton. nih.govpnas.orgmsu.ru this compound, by mimicking the binding of the natural coenzyme, has helped confirm that the active site is exquisitely structured to maintain this conformation and low-polarity environment, thereby validating the catalytic participation of the aminopyrimidine moiety. msu.ru
| Insight Gained via this compound | Implication for Catalysis | Supporting Evidence |
| Low-Polarity Active Site | Stabilizes zwitterionic intermediates and transition states. | Fluorescence of bound this compound resembles that in 1-pentanol. |
| pKa Suppression | Lowers the energy barrier for the initial deprotonation of the thiazolium C2-H. | The low dielectric constant environment accounts for a significant drop in the pKa. |
| Confirmation of Binding Mode | Validates the importance of the conserved "V" conformation for catalysis. | As a competitive inhibitor, it occupies the active site, allowing study of the site's properties. |
Studies on Conserved Structural Features and Mg(II) Environment in ThDP Fold
The binding of thiamine diphosphate to its dependent enzymes is not a simple interaction but one that relies on a set of highly conserved structural features within the protein, collectively known as the ThDP fold. rsc.org Central to this fold is the essential requirement for a divalent metal ion, typically magnesium (Mg(II)), which acts as a crucial anchor for the diphosphate portion of the coenzyme. msu.runih.gov
Structural biology has revealed that the Mg(II) ion is typically held in a precisely tailored octahedral coordination environment. msu.ru It forms inner-sphere complexes with the oxygen atoms of both the α- and β-phosphates of the ThDP diphosphate chain. msu.ru The remaining coordination sites are occupied by specific amino acid residues from the enzyme and water molecules. ebi.ac.uk A highly conserved sequence motif, GDG-X₂₆-NN, is a hallmark of the ThDP fold, with the aspartate residue of the GDG triplet often serving as a direct ligand to the Mg(II) ion. rsc.org This intricate network of interactions ensures the correct and stable positioning of the coenzyme within the active site. msu.rursc.org
| Conserved Feature | Description | Role in ThDP Binding |
| Divalent Cation Requirement | An essential Mg(II) or other divalent cation is required for coenzyme binding. msu.ru | The Mg(II) ion acts as an electrostatic bridge between the negatively charged diphosphate and the enzyme. msu.rursc.org |
| Conserved GDG Motif | A conserved Glycine-Aspartate-Glycine amino acid sequence. rsc.org | The Aspartate residue is typically a direct ligand for the Mg(II) ion. rsc.org |
| Octahedral Coordination | The Mg(II) ion is held in a specific six-coordinate geometry. msu.ru | Ensures precise orientation of the diphosphate chain for optimal binding and catalysis. msu.runih.gov |
| Phosphate (B84403) Interactions | The Mg(II) ion forms inner-sphere complexes with the α- and β-phosphates. msu.ru | Anchors the diphosphate tail of the coenzyme securely within the active site. msu.ru |
Advanced Analytical Methodologies Employing Thiochrome Diphosphate for Research Quantification
High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection stands as a cornerstone for the quantification of thiochrome (B1210408) diphosphate (B83284). This technique offers high specificity and sensitivity, allowing for the accurate measurement of TDP in complex biological matrices. japsonline.comnih.govcornell.edu The underlying principle involves the pre-column derivatization of TDP into its fluorescent thiochrome form, which is then separated and detected. nih.govnih.gov
Sample Preparation and Extraction Techniques for Thiochrome Diphosphate Analysis
Effective sample preparation is paramount for accurate this compound analysis, aiming to extract TDP from the sample matrix and remove interfering substances. Common biological samples for TDP analysis include whole blood and dried blood spots (DBS). japsonline.comjapsonline.com
A typical workflow for whole blood samples involves the following steps:
Hemolysis: Since TDP is primarily located within erythrocytes, the first step is to lyse the red blood cells to release their contents. nih.govjapsonline.comresearchgate.net This is often achieved by thawing frozen samples and using sonication. japsonline.comjapsonline.com
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitating agent is added. Trichloroacetic acid (TCA) is a commonly used reagent for this purpose. japsonline.comnih.govresearchgate.net The sample is then centrifuged to separate the precipitated proteins from the supernatant containing the analyte. japsonline.comresearchgate.net
Extraction from Dried Blood Spots (DBS): For DBS samples, the analyte is typically extracted using a solvent such as chilled methanol (B129727) or a mixture of methanol and water. japsonline.comnih.gov The extract is then evaporated and the residue reconstituted in a suitable buffer. japsonline.comnih.gov
Following these initial extraction steps, the TDP in the sample extract is converted to its thiochrome derivative. This is achieved through an oxidation reaction, commonly using potassium ferricyanide (B76249) in an alkaline solution. nih.govnih.govresearchgate.net The reaction is then stopped, often by adding an acid like orthophosphoric acid, to stabilize the thiochrome derivative for HPLC analysis. japsonline.com
Chromatographic Separation Principles for this compound and Related Thiamine (B1217682) Esters
The separation of this compound from other thiamine esters and potential interfering compounds is achieved through reversed-phase chromatography. japsonline.comresearchgate.netnih.gov This technique utilizes a nonpolar stationary phase and a more polar mobile phase.
Column Chemistries: The most frequently used stationary phase is a C18 (octadecylsilane) column, which provides a hydrophobic surface for the separation. japsonline.comjapsonline.comnih.gov Other stationary phases, such as RP-amide C16, have also been employed. nih.gov Polymeric poly(divinyl)benzene (PDVB) stationary phases are noted for their ability to withstand the high pH conditions that can enhance thiochrome fluorescence. cornell.edu
Mobile Phases: The mobile phase typically consists of a buffer, such as sodium phosphate (B84403), and an organic modifier like methanol or acetonitrile. japsonline.comresearchgate.netnih.gov The composition of the mobile phase can be delivered isocratically (constant composition) or as a gradient (changing composition over time) to optimize the separation. nih.govresearchgate.net For instance, a gradient elution might start with a lower concentration of the organic modifier and gradually increase it to elute the different thiamine esters at distinct retention times. scispace.com
The selection of the column chemistry and mobile phase composition is critical for achieving good resolution and separation of this compound from thiochrome monophosphate and free thiochrome.
Quantitative Detection Strategies
Once separated by HPLC, the this compound is detected by a fluorescence detector. japsonline.comnih.gov The excitation and emission wavelengths for thiochrome are typically around 360-375 nm and 430-450 nm, respectively. japsonline.comcornell.edunih.gov Quantification is then performed using one of the following strategies:
External Standardization: This is a common approach where a calibration curve is constructed by analyzing a series of standard solutions with known concentrations of TDP. nih.govresearchgate.net The concentration of TDP in the unknown sample is then determined by comparing its peak area to the calibration curve. japsonline.com
Internal Standards: To account for potential variations in sample preparation and injection volume, an internal standard can be used. scispace.com An internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. It is added at a known concentration to both the standards and the samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which can improve the accuracy and precision of the method. While desirable, the use of internal standards in thiochrome analysis has been less common due to the lack of suitable thiamine standards for HPLC/fluorescence methods. nyas.org However, some studies have successfully employed internal standards like amprolium (B1666021) thiochrome. scispace.com
Method Validation for Research Applications
To ensure the reliability and accuracy of the analytical method for research purposes, it must be thoroughly validated. japsonline.comjapsonline.com Key validation parameters include:
Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. japsonline.comresearchgate.netnih.gov A linear relationship is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often greater than 0.98. japsonline.com
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). japsonline.comnih.govnih.gov Both intra-day (within the same day) and inter-day (on different days) precision are evaluated. japsonline.comnih.gov
Accuracy: Accuracy is the closeness of the measured value to the true or accepted value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample and the percentage of the added analyte that is measured is calculated. japsonline.comnih.govnih.gov
Sensitivity: The sensitivity of the method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. japsonline.comresearchgate.netnih.gov
Recovery: Recovery experiments assess the efficiency of the extraction procedure by comparing the amount of analyte in the final extract to the initial amount in the sample. japsonline.comnih.govnih.gov
The table below summarizes the performance characteristics of a validated HPLC method for this compound quantification.
| Validation Parameter | Typical Performance |
| Linearity Range | 10 - 250 ng/mL japsonline.com |
| Correlation Coefficient (R²) | > 0.99 japsonline.com |
| Intra-day Precision (CV) | < 3.5% nih.gov |
| Inter-day Precision (CV) | < 9.4% nih.gov |
| Accuracy (Recovery) | 87.8% - 101.18% (whole blood) japsonline.com |
| Limit of Detection (LOD) | 5 ng/mL nih.gov |
| Limit of Quantification (LOQ) | 10 ng/mL nih.gov |
Spectrofluorometric Assays Utilizing this compound
While HPLC with fluorometric detection is a powerful technique, simpler spectrofluorometric assays can also be employed for the direct quantification of thiamine diphosphate through its conversion to this compound. massey.ac.nz
Direct Quantification of Thiamine Diphosphate via this compound Formation
This approach involves the oxidation of all thiamine and its phosphate esters in a sample to their respective thiochrome derivatives, followed by the measurement of the total fluorescence. massey.ac.nz While this method is less specific than HPLC as it does not separate the different thiamine esters, it can be a rapid and cost-effective way to estimate the total thiamine content. massey.ac.nzscielo.br The reaction conditions, such as pH and the concentration of the oxidizing agent, are optimized to ensure complete conversion to thiochrome. massey.ac.nz The resulting fluorescence is then measured using a spectrofluorometer and compared to that of a known standard to determine the concentration. scielo.br
Development of this compound-Based Probes for Enzymatic Activity Assays (e.g., Alkaline Phosphatase)
This compound-based systems are being explored for the development of enzymatic activity assays. One notable application is in the detection of alkaline phosphatase (ALP), a clinically significant enzyme. researchgate.netnih.gov A novel and sensitive fluorometric strategy utilizes a copper(II)-thiamine (Cu²⁺-TH) system. nih.gov In a basic environment, non-fluorescent thiamine is oxidized by Cu²⁺ to the fluorescent thiochrome. nih.gov The presence of ALP catalyzes the hydrolysis of a substrate like ascorbic acid 2-phosphate (AAP) to produce ascorbic acid. nih.gov Ascorbic acid then reduces Cu²⁺ to Cu⁺, which prevents the oxidation of thiamine, leading to a decrease in the fluorescence signal. nih.gov This "turn-off" mechanism allows for the quantification of ALP activity, with a reported detection limit of 0.08 U/L and a linear range of 0.1 to 100 U/L. nih.gov
This principle has been successfully applied to determine ALP activity in human serum samples, demonstrating its potential for clinical diagnostics. nih.gov The fluorescence emission spectrum of this compound has also been used to study the active center environment of enzymes like yeast pyruvate (B1213749) decarboxylase, for which it acts as a competitive inhibitor.
Application of this compound Formation Inhibition for Total Antioxidant Capacity Determination
A spectrofluorometric method for determining the total antioxidant capacity (TAC) of samples has been developed based on the inhibition of thiochrome formation. scielo.brscielo.brresearchgate.net This method relies on the oxidation of thiamine by an oxidizing agent, such as potassium ferricyanide (K₃Fe(CN)₆), to produce the fluorescent compound thiochrome. scielo.brscielo.brresearchgate.net Antioxidant compounds present in a sample will compete for the oxidizing agent, thereby inhibiting the formation of thiochrome and causing a decrease in the fluorescence signal. scielo.brscielo.brresearchgate.net
The degree of inhibition is proportional to the antioxidant concentration in the sample. scielo.br This method has been validated using various antioxidant standards, including gallic acid, ascorbic acid, quercetin, and Trolox. scielo.brscielo.br The assay has been successfully applied to determine the TAC in beverage samples like teas and wines, showing excellent correlation with established methods such as the Folin-Ciocalteu (FC) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) assays. scielo.brscielo.br The method is noted for being fast, sensitive, and simple. scielo.brscielo.br
Table 1: Comparison of EC₅₀ Values for Different Antioxidant Compounds in Thiochrome Formation Inhibition Assay. scielo.brscielo.br
| Compound | EC₅₀ (mg L⁻¹) |
| Gallic Acid | 0.35 |
| Quercetin | 0.85 |
| Ascorbic Acid | 1.50 |
| Trolox | 1.60 |
| Cysteine | 4.80 |
| Butylhydroxytoluene (BHT) | 12.5 |
| Glucose | > 50 |
EC₅₀ is the concentration of the compound that inhibits 50% of the reference signal. A lower EC₅₀ value indicates a more effective antioxidant.
Novel and Emerging Detection Platforms for this compound
To enhance the specificity and sensitivity of thiamine and its phosphate ester detection, which often involves conversion to this compound, novel detection platforms are being developed. These platforms integrate biologically derived molecules and advanced sample preparation techniques.
Integration with Biologically Derived Molecules for Thiamine Diphosphate Recognition and this compound Detection (e.g., Ribozymes, Periplasmic Binding Proteins)
Modern analytical methods are increasingly relying on biologically derived molecules for the specific recognition of thiamine and its derivatives prior to their conversion to thiochrome for fluorescent detection. cornell.edu These biorecognition elements are crucial because developing antibodies against the small thiamine molecule is challenging. cornell.edu
Periplasmic Binding Proteins (PBPs): Thiamine-specific periplasmic binding proteins (TBPs), expressed in bacteria like Escherichia coli, offer a highly specific alternative to antibodies. cornell.eduresearchgate.net These proteins can be used for the selective capture of thiamine from complex biological matrices. cornell.eduresearchgate.net
Ribozymes: TPP-sensing ribozymes are another class of biologically derived molecules that can specifically bind to thiamine pyrophosphate. nih.gov The binding of TPP can regulate the ribozyme's activity, a mechanism that can be harnessed for detection purposes. nih.govd-nb.info These ribozymes can be engineered into reporter systems where the presence of the target molecule modulates a fluorescent signal. d-nb.info
Magnetic Isolation and Other Sample Enrichment Strategies Coupled with this compound Fluorometry
To overcome challenges associated with complex sample matrices and to achieve the high sensitivity required for detecting low concentrations of thiamine, various sample enrichment strategies are employed.
Magnetic Isolation: A technique analogous to immunomagnetic separation utilizes thiamine periplasmic binding proteins (TBPs) conjugated to magnetic beads. cornell.eduresearchgate.net These beads can be dispersed throughout a complex sample to selectively bind thiamine. cornell.edu A magnet is then used to separate the beads from the sample matrix. cornell.edu Subsequently, the bound thiamine can be released and simultaneously converted to its fluorescent derivative, thiochrome, for quantification. cornell.eduresearchgate.net This method has been successfully used to quantify thiamine in complex matrices like fish eggs, with the ability to detect concentrations as low as 0.2 nmol/g. researchgate.net
Solid-Phase Extraction (SPE): SPE is another common technique for sample cleanup and enrichment prior to thiochrome analysis. researchgate.net For instance, a rapid SPE fluorometric method has been developed for thiamine in salmonid eggs. researchgate.net This method uses a C18 SPE column to separate thiamine and its phosphate esters from interfering compounds. researchgate.net The separated thiamine compounds are then oxidized to thiochrome for fluorometric measurement. researchgate.net
These novel platforms and enrichment strategies significantly improve the reliability and applicability of this compound-based quantification in diverse and complex biological and environmental samples. cornell.eduresearchgate.netresearchgate.net
Broader Research Applications of Thiochrome Diphosphate As a Biochemical Probe
Investigation of Antioxidant Properties and Mechanisms of Thiochrome (B1210408) Diphosphate (B83284) in Biological Contexts
Research has established that thiamine (B1217682) and its derivatives, including the thiochrome form, possess notable antioxidant capabilities. researchgate.netoup.com Thiamine and its phosphate (B84403) esters can protect against various toxic agents that induce oxidative stress. nih.gov They have been shown to manifest antioxidant properties against several types of free radicals, such as hydroxyl, peroxyl, and phenoxyl radicals, as well as other reactive species like peroxynitrite and oxoferryl forms of hemoproteins. researchgate.net
The antioxidant mechanism of thiamine involves its oxidation to products like thiochrome and thiamine disulfide. researchgate.net This protective effect is likely related to a two-step process: the opening of the thiazole (B1198619) ring to form a thiol anion and an unstable tricyclic intermediate, followed by the transfer of hydrogen ions to reactive substrates. nih.govresearchgate.net Specifically, the transformation can involve the splitting of two hydrogen ions and two electrons (2H⁺ + 2e⁻) from the amino group of the pyrimidine (B1678525) ring, which leads to the formation of the tricyclic thiochrome structure. mdpi.com It is proposed that thiochrome can act as an effective antioxidant by intercepting damaging species like nitrogen dioxide and peroxyl radicals within the lipid phase of cell membranes. researchgate.net
Table 1: Antioxidant Actions of Thiamine and its Metabolites
| Reactive Species Targeted | Observed Effect | Reference |
|---|---|---|
| Free Radicals (hydroxyl, peroxyl, phenoxyl) | Scavenging/Neutralization | researchgate.net |
| Peroxynitrite | Protection of cellular structures from damage | researchgate.net |
| Oxoferryl Hemoproteins | Reduction/Neutralization | researchgate.net |
| Lipid Peroxidation | Inhibition in rat liver microsomes | researchgate.net |
| Nitrogen Dioxide | Interception in lipid phase of membranes | researchgate.net |
Role in Exploring Oxidative Stress and Cellular Protection Mechanisms
Thiochrome diphosphate and its parent compound, thiamine diphosphate, are central to the exploration of oxidative stress and cellular defense. Thiamine deficiency is a known model for studying neurodegeneration induced by impairments in oxidative metabolism. researchgate.netnih.gov Such deficiency leads to reduced activity of ThDP-dependent enzymes, which are crucial for carbohydrate metabolism, causing an overproduction of free radicals and subsequent oxidative stress. ebi.ac.uknih.gov
The involvement of thiamine in cellular protection against stress is considered multifactorial, extending beyond its coenzyme role. oup.com Studies on baker's yeast (Saccharomyces cerevisiae) show that the organism adjusts its thiamine metabolism in response to adverse conditions like oxidative and osmotic stress. oup.com It has been proposed that thiamine can play a direct protective role by interacting with free radicals, leading to its oxidation into the tricyclic thiochrome. oup.com Therefore, monitoring the levels and transformations of thiamine derivatives, including the formation of this compound, can serve as an indicator of cellular responses to oxidative challenges. The protective effects against oxidative stress appear to be linked to the accumulation of intracellular thiamine and its subsequent antioxidant actions, a mechanism that is at least partly independent of its coenzyme function as ThDP. nih.gov
Development as a General Fluorescent Marker for Specific Biochemical Processes
The most prominent application of this compound as a biochemical probe stems from its strong fluorescent properties. evitachem.com In contrast to thiamine and its other phosphate esters, which are non-fluorescent, thiochrome and its phosphorylated forms exhibit intense blue fluorescence when excited by ultraviolet light. evitachem.comscielo.br This characteristic is widely exploited for the analytical determination of thiamine levels in various biological samples, including tissues, fluids, and foods. scielo.brnutritionalassessment.org
The process involves the chemical oxidation of thiamine and its esters into their corresponding thiochrome derivatives using an oxidizing agent, typically in an alkaline solution. scielo.brnutritionalassessment.org The resulting fluorescence intensity is proportional to the initial thiamine concentration. This principle forms the basis of numerous assays, particularly those using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). nutritionalassessment.orgscispace.com
Table 2: Fluorescent Properties of Thiochrome
| Property | Value/Description | Reference |
|---|---|---|
| Excitation Wavelength (λex) | ~370-375 nm | scielo.brscispace.com |
| Emission Wavelength (λem) | ~432-440 nm | scielo.brscispace.com |
| Key Feature | Intense blue fluorescence | evitachem.com |
| Formation Principle | Oxidation of thiamine/thiamine phosphates in alkaline conditions | nutritionalassessment.org |
| Primary Application | Quantification of thiamine and its esters in biological samples | nutritionalassessment.org |
Future Directions and Emerging Research Avenues for Thiochrome Diphosphate
Advancements in High-Throughput Screening Methodologies Utilizing Thiochrome (B1210408) Diphosphate (B83284)
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, enabling the rapid testing of thousands of compounds or enzyme variants. acs.orgnih.gov The development of HTS assays often relies on sensitive and easily detectable signals, with fluorescence-based methods being particularly prominent due to their high sensitivity and suitability for miniaturization and automation. acs.orglimes-institut-bonn.de
The intrinsic fluorescence of thiochrome diphosphate makes it an ideal candidate for the development of novel HTS assays targeting the vast family of ThDP-dependent enzymes. These enzymes are critical for the metabolism of all organisms and represent important targets for the development of new drugs and biocatalysts. ucl.ac.ukresearchgate.netmdpi.com Current research is focused on adapting the well-established analytical conversion of ThDP to its fluorescent thiochrome derivative for HTS applications. nih.govresearchgate.netnih.gov
Innovations in this area include the development of coupled enzyme assays where the activity of a ThDP-dependent enzyme is linked to the production or consumption of a substance that can be measured fluorometrically. A key strategy involves designing assays that monitor the release of phosphate (B84403) or pyrophosphate during an enzymatic reaction, which can be detected using universal phosphate-sensing systems. Furthermore, direct assays are being developed where this compound acts as a competitive inhibitor, and its displacement from the enzyme's active site by potential drug candidates leads to a change in the fluorescence signal. The development of robust, automated HTS methods is crucial for screening large compound libraries to identify novel inhibitors or modulators of ThDP-dependent enzymes. nih.govresearchgate.net
Recent advancements in HTS for enzymes like transketolase have employed colorimetric and fluorogenic methods to screen large libraries of mutants for desired properties. ucl.ac.ukresearchgate.net These approaches often involve cascade reactions where the product of the target enzyme is converted by an auxiliary enzyme into a detectable substance. researchgate.net The principles from these assays can be adapted to utilize the fluorescence of this compound directly, simplifying the workflow and increasing throughput.
Exploration of this compound in Advanced Imaging Techniques
Advanced imaging techniques, particularly fluorescence microscopy, are indispensable tools for visualizing molecular processes within living cells and tissues. rsc.orgevidentscientific.com The development of novel fluorescent probes that can target specific molecules or report on the cellular microenvironment is a major focus of current research. rsc.orgrsc.org The strong blue fluorescence of thiochrome makes its diphosphate derivative a promising candidate for development as a specific probe for imaging applications related to thiamine (B1217682) metabolism and the activity of ThDP-dependent enzymes. scielo.brnih.govaustinpublishinggroup.com
The potential applications of this compound in cellular imaging are multifaceted. As a fluorescent analog of the natural coenzyme ThDP, it could be used to visualize the localization and dynamics of ThDP-dependent enzymes within subcellular compartments, such as mitochondria. researchgate.net The design of such probes often involves creating molecules that exhibit a "turn-on" fluorescence response, where their emission is quenched until they interact with their specific target. nih.gov A this compound-based probe could be engineered to fluoresce only upon binding to the active site of a target enzyme, allowing for real-time imaging of enzyme distribution and activity.
Furthermore, the sensitivity of thiochrome's fluorescence to its environment could be exploited to report on properties of the enzyme's active site or the surrounding cellular milieu. researchgate.net However, challenges such as probe stability, cell permeability, and potential phototoxicity need to be addressed. evidentscientific.comnih.gov Future research will likely focus on modifying the this compound structure to optimize its photophysical properties for live-cell imaging, for instance by red-shifting its excitation and emission wavelengths to minimize cellular autofluorescence and improve tissue penetration for in vivo studies. nih.govmdpi.com
Theoretical and Computational Studies on this compound Fluorescence and Enzyme Interactions
Computational and theoretical methods are increasingly powerful tools for understanding complex biological processes at a molecular level. In the context of this compound, these approaches are being used to elucidate the fundamental principles governing its fluorescence and its interactions with ThDP-dependent enzymes.
Quantum mechanical/molecular mechanical (QM/MM) methods are being employed to build detailed computational models of enzyme active sites. nih.govresearchgate.net These models allow researchers to simulate the binding of this compound and to investigate the specific amino acid residues that are crucial for its interaction. Such studies can provide insights into the conformational changes that occur upon binding and can help to explain the mechanism of enzyme inhibition. For example, computational models of transketolase have been used to redefine the activation mechanism of the ThDP coenzyme within the enzyme's environment. nih.govresearchgate.net
Furthermore, theoretical studies are being used to understand the photophysical properties of thiochrome itself. By modeling the electronic structure of the molecule, scientists can predict how its fluorescence spectrum will change in different chemical environments. researchgate.net This is particularly relevant for its use as an environmental probe. For instance, the fluorescence emission of this compound when bound to an enzyme can reveal information about the polarity and dielectric constant of the active site, providing experimental data that can validate and refine computational models. acs.org These synergistic experimental and computational approaches are crucial for a deeper understanding of enzyme catalysis and for the rational design of new enzyme inhibitors and fluorescent probes.
Interdisciplinary Research Integrating this compound with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. plos.orgnih.gov This holistic approach relies on the integration of experimental data from various "-omics" fields (genomics, proteomics, metabolomics) with computational modeling. Thiamine diphosphate is a central cofactor in metabolism, linking several key pathways, including carbohydrate and amino acid metabolism. mdpi.comhmdb.ca Therefore, tools that can accurately report on the status of ThDP and its dependent pathways are highly valuable for systems-level analyses.
The measurement of this compound (as a stable derivative of ThDP) can serve as a critical data point for metabolic models. High-resolution metabolomics studies have already begun to link whole blood ThDP concentrations to broad changes across multiple metabolic pathways, including those related to energy, amino acids, lipids, and the gut microbiome. nih.gov This demonstrates how a single biomarker can provide a window into the systemic metabolic state.
Future research will likely see the increased use of this compound quantification as an input for constructing and validating computational models of metabolic networks. For example, by perturbing a system (e.g., through nutrient changes or drug treatment) and measuring the corresponding changes in ThDP levels (via thiochrome derivatization), researchers can gain insights into metabolic flux and the robustness of the network. This integration of a specific biochemical measurement with large-scale data analysis and modeling is a hallmark of interdisciplinary systems biology. nih.gov Such approaches are essential for understanding complex diseases where thiamine metabolism is dysregulated and for developing novel therapeutic strategies. hmdb.canih.gov
Mentioned Compounds
Q & A
Q. What are the standard fluorometric methods for detecting thiochrome diphosphate in enzymatic assays?
this compound is commonly detected using fluorometric methods after oxidation of thiamine derivatives. The procedure involves enzymatic hydrolysis of thiamine phosphate esters, followed by oxidation with alkaline ferricyanide to form fluorescent thiochrome derivatives. Detection is performed via HPLC coupled with fluorescence detection (excitation ~365 nm, emission ~435 nm). Critical considerations include protecting samples from light to prevent photodegradation and ensuring pH control during oxidation .
| Parameter | Optimal Condition |
|---|---|
| Oxidation pH | 8.0–10.0 |
| Detection Method | HPLC with fluorescence |
| Light Exposure | Minimized (subdued light) |
Q. What synthetic protocols are used to prepare this compound for in vitro studies?
Synthesis typically involves reacting thiamine derivatives (e.g., thiamine hydrochloride) with oxidizing agents like alkaline ferricyanide. For example, in aqueous ethanol, thiamine is treated with NaOH and heated at 50°C for 5 hours, followed by acidification to isolate intermediates. Purification employs techniques like paper chromatography or column chromatography to separate thiochrome derivatives from byproducts such as p-nitrobenzaldehyde .
Q. How is this compound utilized in studying thiamine-dependent enzymes?
this compound serves as a fluorescent analog to monitor enzymatic activity. In assays for HMP-P synthase (involved in thiamine biosynthesis), the product is enzymatically converted to thiamine phosphate and oxidized to thiochrome phosphate. Activity is quantified via fluorescence intensity, enabling kinetic analysis of cofactor binding and catalytic efficiency .
Advanced Research Questions
Q. What experimental challenges arise in maintaining this compound stability, and how are they mitigated?
Thiochrome derivatives are light-sensitive and prone to degradation under alkaline conditions. Researchers use amber glassware, minimize ambient light exposure, and stabilize reaction mixtures with antioxidants. For example, in fluorometric assays, oxidation steps are performed under subdued light, and pH is tightly controlled to avoid alkaline hydrolysis .
Q. How do non-coenzyme functions of this compound manifest in biological systems?
Studies in rodent models show this compound modulates labile phosphate levels in organs, independent of its role as a cofactor. For instance, injections in white rats alter substrate-labile phosphate concentrations in liver and kidney tissues, suggesting regulatory interactions with ATPases or phosphatase enzymes .
Q. What computational methods elucidate this compound’s role in enzyme catalysis?
Quantum mechanical/molecular mechanical (QM/MM) simulations and density functional theory (DFT) are used to model tautomerization states of the thiazole ring during catalysis. These studies reveal how protonation states influence intermediate stabilization in enzymes like pyruvate dehydrogenase .
Q. How can researchers resolve contradictions in kinetic data for this compound-dependent enzymes?
Discrepancies often arise from variations in assay conditions (e.g., ATP concentrations, pH). Standardizing protocols, such as using ATP at two-thirds the Km value in kinase assays, improves reproducibility. Cross-validation with alternative methods (e.g., isotopic labeling) further clarifies mechanistic ambiguities .
Methodological Considerations
Q. What analytical techniques differentiate this compound from structurally similar compounds?
Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) is employed. For example, LC-MS/MS distinguishes this compound from thiamine triphosphate based on mass-to-charge ratios, while NMR identifies tautomeric forms via chemical shifts .
Q. How are enzyme kinetics optimized when using this compound analogs?
Analogs like 2′-methoxythiamin diphosphate (MeOThDP) are tested in dose-response curves to assess competitive inhibition. Activity is monitored via fluorescence quenching or time-resolved assays, with data fitted to Michaelis-Menten models to calculate Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
